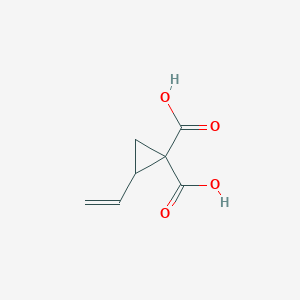

2-Ethenylcyclopropane-1,1-dicarboxylic acid

Description

2-Ethenylcyclopropane-1,1-dicarboxylic acid is a cyclopropane derivative featuring two carboxylic acid groups at the 1,1-positions and an ethenyl (vinyl) substituent at the 2-position. The compound is likely synthesized via hydrolysis of its ester derivatives, analogous to the preparation of cyclopropane-1,1-dicarboxylic acid (CDA) from diethyl cyclopropane-1,1-dicarboxylate . Potential applications include pharmaceutical intermediates and agrochemical synthesis, though specific biological activities remain less explored compared to its structural analogs.

Properties

IUPAC Name |

2-ethenylcyclopropane-1,1-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4/c1-2-4-3-7(4,5(8)9)6(10)11/h2,4H,1,3H2,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFEWNSCLQLQUEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CC1(C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00301463 | |

| Record name | 2-ethenylcyclopropane-1,1-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00301463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57742-48-0 | |

| Record name | NSC143597 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143597 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-ethenylcyclopropane-1,1-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00301463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions:

-

Catalyst : Sodium methylate (30% in methanol).

-

Solvent : Dimethylformamide (DMF) or methanol.

-

Temperature : 110°C under reflux.

-

Time : 5–10 hours for alcoholate addition, followed by 1 hour of cooling.

The reaction proceeds via nucleophilic substitution, where the alcoholate deprotonates the malonate, enabling cyclopropane ring formation. The 1,2-dichloroethane acts as a bridging agent, with chloride ions eliminated as byproducts. The resulting diethyl 2-vinylcyclopropane-1,1-dicarboxylate is isolated via distillation.

Key Optimization:

-

Gradual alcoholate addition minimizes side reactions.

-

Excess 1,2-dichloroethane ensures complete malonate conversion.

Cyclocondensation with Dialkyl Malonates Using Metallic Alkoxides

US Patent 4,713,479A describes a two-step synthesis starting with isomerization of 1,4-dichlorobutene-2 to enhance trans-isomer purity (95:5 trans/cis ratio). This isomer is cyclocondensed with dialkyl malonates (e.g., dimethyl malonate) using metallic alkoxides (e.g., sodium methoxide).

Reaction Steps:

-

Isomerization :

-

Catalyst : Thiols or anhydrous HBr/HCl under UV light.

-

Outcome : Trans-1,4-dichlorobutene-2 predominance.

-

-

Cyclocondensation :

-

Conditions : Methanol solvent, 80°C, 17 minutes for alkoxide addition.

-

Yield : 75–80% after distillation.

-

The method minimizes contamination by cyclopentene dicarboxylate byproducts (<3%) through precise stoichiometry and rapid alkoxide addition.

Alkaline Hydrolysis of Dialkyl 2-Vinylcyclopropane-1,1-dicarboxylate Esters

Hydrolysis of ester precursors is a critical step for obtaining the dicarboxylic acid. PMC7829949 and US Patent 4,713,479A outline alkaline hydrolysis using potassium hydroxide (KOH) or sodium hydroxide (NaOH).

Procedure:

-

Ester Suspension : Dialkyl ester (e.g., diethyl 2-vinylcyclopropane-1,1-dicarboxylate) is suspended in aqueous KOH (4:1 molar ratio).

-

Heating : Reflux at 80°C until ester dissolution (1–4 hours).

-

Acidification : Concentrated HCl added to precipitate the dicarboxylic acid.

Mechanistic Insight:

The alkoxide nucleophile attacks the ester carbonyl, forming a tetrahedral intermediate that collapses to release the carboxylate. Acidification protonates the carboxylate, yielding the free acid.

Radical Ring-Opening Polymerization (RROP) of Vinylcyclopropane Derivatives

2-Ethenylcyclopropane-1,1-dicarboxylic acid derivatives undergo RROP to form polymers. VulcanChem and Wiley Online Library report that chirality and hydrogen bonding influence polymerization efficiency.

Conditions:

Applications:

Alternative Synthetic Routes: Ozonolysis and Phosphonate-Mediated Reactions

Ozonolysis of 2-Ethenylcyclopropane Esters:

Phosphonate-Mediated Synthesis:

-

Reagents : Dimethyl-1-diazo-2-oxopropylphosphonate with K₂CO₃.

-

Product : 2-ethynylcyclopropane-1,1-dicarboxylate esters, which are hydrolyzed to the acid.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Key Advantage | Limitation |

|---|---|---|---|

| Malonate Condensation | 85–90 | High scalability | Requires toxic 1,2-dichloroethane |

| Cyclocondensation | 75–80 | Minimal byproducts | Complex isomerization step |

| Alkaline Hydrolysis | 88–92 | Simple one-pot process | Long reaction times |

| RROP | N/A | Tailored polymer properties | Requires specialized initiators |

Chemical Reactions Analysis

2-Ethenylcyclopropane-1,1-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

Substitution: The compound can undergo substitution reactions where the ethenyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Scientific Research Applications

Medicinal Applications

One of the most significant applications of 2-Ethenylcyclopropane-1,1-dicarboxylic acid is in the pharmaceutical industry. It has been utilized in the synthesis of various biologically active compounds:

- Vigabatrin : This compound is an anti-epileptic drug derived from diethyl 2-vinylcyclopropane-1,1-dicarboxylate, highlighting its importance in treating epilepsy and potentially other neurological disorders .

- Antidepressants and Anxiolytics : The compound has shown promise in developing antidepressant and anxiolytic medications due to its structural properties that may influence neurotransmitter systems .

Synthetic Applications

This compound serves as a versatile intermediate in organic synthesis:

- Building Block for Complex Molecules : It can react with various reagents to form complex structures. For example, it can undergo reactions with diazomethane to yield cyclopropyl derivatives .

- Synthesis of New Compounds : The compound can be used as a precursor in synthesizing other dicarboxylic acids and esters, which are essential in creating polymers and other materials .

Case Study 1: Synthesis of Vigabatrin

A study documented the synthesis pathway for Vigabatrin from diethyl 2-vinylcyclopropane-1,1-dicarboxylate, illustrating the compound's utility in medicinal chemistry. The reaction involves several steps, including cyclization and functional group transformations that lead to the final product with therapeutic efficacy against epilepsy .

Case Study 2: Organic Synthesis Techniques

Research has demonstrated various synthetic routes involving this compound to create new materials with desirable properties. For instance, it has been employed in synthesizing thermally recyclable materials by incorporating it into polymer chains that can be depolymerized upon heating .

Comparative Data Table

Mechanism of Action

The mechanism of action of 2-Ethenylcyclopropane-1,1-dicarboxylic acid involves its interaction with molecular targets through its functional groups. The carboxyl groups can participate in hydrogen bonding and ionic interactions, while the ethenyl group can undergo addition reactions. These interactions influence the compound’s reactivity and its effects on biological systems .

Comparison with Similar Compounds

Structural and Functional Analogues

Cyclopropane-1,1-dicarboxylic Acid (CDA)

- Structure: No substituents apart from the two carboxylic acid groups.

- Molecular Weight : 130.10 g/mol .

- Biological Activity: Potent inhibitor of 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase, reducing ethylene biosynthesis in plants (e.g., 73% inhibition in tomato fruit discs at 100 µg/mL) .

- Applications :

- Safety : Classified as a corrosive solid (UN3261) under transport regulations .

trans-2-Phenylcyclopropane-1-carboxylic Acid (PCCA)

- Structure : Phenyl substituent at the 2-position.

- Molecular Weight : 162.14 g/mol (estimated).

- Biological Activity :

- Applications : Investigated for agricultural applications to delay fruit ripening .

Sulfone Derivative (Compound 27)

- Structure : Sulfone-functionalized analog (exact structure unspecified).

- Biological Activity :

- Applications: Potential as a herbicidal agent .

2-(Trifluoromethyl)cyclopropane-1,1-dicarboxylic Acid

- Structure : Trifluoromethyl (-CF₃) group at the 2-position.

- Molecular Weight : 198.09 g/mol (estimated).

- Applications : Likely used in fluorinated compound synthesis, leveraging the electron-withdrawing CF₃ group for enhanced reactivity .

Comparative Analysis

Structural and Electronic Effects

- Phenyl vs. Sulfone : The phenyl group in PCCA provides steric bulk, while the sulfone in Compound 27 increases polarity, improving herbicidal activity .

- Trifluoromethyl Group : The -CF₃ group in 2-(trifluoromethyl) derivatives enhances metabolic stability and binding affinity in bioactive molecules .

Biological Activity

2-Ethenylcyclopropane-1,1-dicarboxylic acid (ECPDCA) is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores the biological activity of ECPDCA, focusing on its pharmacological effects, biochemical interactions, and potential therapeutic applications.

Chemical Structure and Properties

ECPDCA is characterized by its cyclopropane ring and two carboxylic acid functional groups. The presence of the ethenyl group contributes to its reactivity and potential biological interactions. The molecular formula is , and it has been studied for its role in various biochemical pathways.

Enzymatic Interactions

Research indicates that ECPDCA acts as an inhibitor of 1-aminocyclopropane-1-carboxylic acid oxidase (ACC oxidase), an enzyme crucial for ethylene biosynthesis in plants. By inhibiting this enzyme, ECPDCA can influence plant growth and development, particularly in response to stress conditions. The inhibition of ACC oxidase leads to reduced ethylene production, which can affect processes such as fruit ripening and senescence .

Antimicrobial Properties

ECPDCA has shown antimicrobial activity against various pathogens. A study demonstrated that derivatives of cyclopropane dicarboxylic acids exhibited significant antibacterial effects against Gram-positive bacteria, suggesting that ECPDCA may serve as a lead compound for developing new antimicrobial agents .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of ECPDCA have been evaluated in several cancer cell lines. It has been observed to induce apoptosis in human cancer cells through the activation of caspase pathways. This property makes ECPDCA a candidate for further investigation in cancer therapeutics .

Case Studies

| Study | Findings | |

|---|---|---|

| Study 1 : Inhibition of ACC Oxidase | ECPDCA inhibited ACC oxidase activity in tomato plants, leading to reduced ethylene production. | Suggests potential use in agricultural applications to delay fruit ripening. |

| Study 2 : Antimicrobial Activity | ECPDCA derivatives showed strong antibacterial activity against Staphylococcus aureus and Escherichia coli. | Indicates potential for development as an antimicrobial agent. |

| Study 3 : Cytotoxicity Assay | ECPDCA induced apoptosis in MCF-7 breast cancer cells with IC50 values indicating significant cytotoxicity. | Supports further development as an anticancer compound. |

The biological activity of ECPDCA can be attributed to its ability to interact with specific enzymes and receptors within biological systems:

- ACC Oxidase Inhibition : By binding to the active site of ACC oxidase, ECPDCA prevents the conversion of 1-aminocyclopropane-1-carboxylic acid to ethylene, thereby modulating plant responses to stress.

- Caspase Activation : In cancer cells, ECPDCA triggers apoptosis through the activation of caspases, which are critical mediators of programmed cell death.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-ethenylcyclopropane-1,1-dicarboxylic acid, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis of cyclopropane dicarboxylic acid derivatives often involves cyclization of dihaloalkanes with malonic esters. For example, cyclopropane-1,1-dicarboxylic acid is synthesized via base-catalyzed cyclization of 1,3-dibromopropane with diethyl malonate, followed by hydrolysis . For the ethenyl-substituted variant, modifications such as using 1,2-dichloroethane and adjusting reaction time (e.g., 16 hours at reflux) may be required. Post-synthesis, purification via recrystallization (methanol solvent) and characterization by HPLC or NMR ensures purity .

Q. How is X-ray crystallography utilized to confirm the molecular geometry and strain in cyclopropane derivatives like this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) resolves bond angles and torsional strain. For cyclopropane-1,1-dicarboxylic acid, SCXRD revealed a distorted cyclopropane ring with C-C-C angles of ~60°, consistent with Baeyer’s angle strain theory . Ethenyl substituents may exacerbate strain, requiring computational modeling (e.g., DFT) to validate experimental data .

Q. What analytical techniques are critical for characterizing the solubility and stability of this compound?

- Methodology : Solubility profiles in polar solvents (e.g., methanol, water) are determined via gravimetric analysis. Stability under varying pH and temperature is assessed using accelerated degradation studies monitored by LC-MS. For cyclopropane-1,1-dicarboxylic acid, solubility in methanol is 1 g/10 mL, and decomposition occurs above 136°C .

Advanced Research Questions

Q. How can this compound be functionalized to synthesize heterocyclic compounds, and what diastereoselectivity challenges arise?

- Methodology : Reacting the dicarboxylic acid with thiosemicarbazide and POCl₃ yields thiadiazole derivatives, while triazole moieties form via cyclocondensation . Diastereoselectivity issues (e.g., in pyrroloindole synthesis) are addressed using chiral auxiliaries or asymmetric catalysis, as demonstrated in nitrone-based reactions .

Q. What mechanistic insights explain the low yields in hydrolyzing cyclopropane dicarboxylic esters to the free acid?

- Methodology : Hydrolysis of diethyl cyclopropane-1,1-dicarboxylate under basic conditions often yields ≤50% due to competing decarboxylation. Kinetic studies (e.g., monitoring by FT-IR) reveal that slow ester cleavage and acid sensitivity necessitate optimized conditions (e.g., low temperature, controlled pH) .

Q. How does the ethenyl substituent in this compound influence its coordination chemistry with transition metals?

- Methodology : The ethenyl group acts as a π-donor, enhancing metal-ligand binding. For cyclopropane dicarboxylate-platinum complexes, X-ray structures show square-planar geometries with Pt–O bond lengths of ~2.0 Å. Stability constants (log K) are determined via potentiometric titration .

Q. What strategies resolve contradictions in computational vs. experimental data for cyclopropane ring strain in substituted derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.